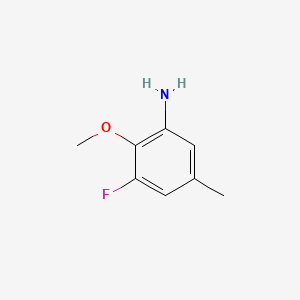
Oxybis(methylene) dipentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxybis(methylene) dipentanoate is an organic compound characterized by the presence of two pentanoate groups linked by an oxybis(methylene) bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of oxybis(methylene) dipentanoate typically involves the reaction of pentanoic acid with a suitable oxybis(methylene) precursor. One common method involves the esterification of pentanoic acid with oxybis(methylene) glycol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as Dowex 50WX8, can also enhance the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
Oxybis(methylene) dipentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Pentanoic acid derivatives.
Reduction: Pentanol derivatives.
Substitution: Various substituted oxybis(methylene) compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Oxybis(methylene) dipentanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials, such as adhesives and coatings
Mecanismo De Acción
The mechanism of action of oxybis(methylene) dipentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Oxybis(methylene) bis(3-ethyloxetane): A multifunctional oxetane monomer used in photoinitiated cationic polymerization.
Oxybis(methylene) bis(2-furancarboxylic acid): A renewable dicarboxylic acid monomer used in polyester synthesis.
Oxybis(methylene) bis(4-bromo-6-methoxy-3,1-phenylene) diacetate: A compound with antioxidant and anticancer activities.
Uniqueness
Oxybis(methylene) dipentanoate is unique due to its specific ester linkage and the potential for diverse chemical modifications. This versatility makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
40657-33-8 |
|---|---|
Fórmula molecular |
C12H22O5 |
Peso molecular |
246.303 |
Nombre IUPAC |
pentanoyloxymethoxymethyl pentanoate |
InChI |
InChI=1S/C12H22O5/c1-3-5-7-11(13)16-9-15-10-17-12(14)8-6-4-2/h3-10H2,1-2H3 |
Clave InChI |
XISUWKGHCJOYJT-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)OCOCOC(=O)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![triazanium;[[[(2R,3S,4R,5R)-5-(4-amino-2-oxo(214C)pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B592514.png)




![(1S,3R,6S,7S,8S,11S,12S,15Z,16S)-6-(dimethylamino)-15-ethylidene-7,12,16-trimethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-one](/img/structure/B592521.png)


